1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone
Brand Name: Vulcanchem
CAS No.: 2034467-87-1
VCID: VC6993495
InChI: InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)16-10-11-20(13-16)18(21)12-14-4-2-1-3-5-14/h1-9,16H,10-13H2
SMILES: C1CN(CC1C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3
Molecular Formula: C18H18FNO
Molecular Weight: 283.346

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone

CAS No.: 2034467-87-1

Cat. No.: VC6993495

Molecular Formula: C18H18FNO

Molecular Weight: 283.346

* For research use only. Not for human or veterinary use.

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone - 2034467-87-1

Specification

CAS No. 2034467-87-1
Molecular Formula C18H18FNO
Molecular Weight 283.346
IUPAC Name 1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-phenylethanone
Standard InChI InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)16-10-11-20(13-16)18(21)12-14-4-2-1-3-5-14/h1-9,16H,10-13H2
Standard InChI Key KIBAJWGCSHOXOY-UHFFFAOYSA-N
SMILES C1CN(CC1C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a 4-fluorophenyl group. The pyrrolidine nitrogen is further linked to a phenylethanone fragment via an acetyl chain. The IUPAC name, 1-(3-(4-fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone, reflects this arrangement.

Key Structural Features:

  • Pyrrolidine Core: Confers conformational flexibility and potential for hydrogen bonding via the secondary amine .

  • 4-Fluorophenyl Substituent: Introduces electron-withdrawing effects, enhancing metabolic stability and influencing receptor binding .

  • Phenylethanone Moiety: Provides a hydrophobic aromatic domain, critical for interactions with hydrophobic enzyme pockets .

Physicochemical Characteristics

While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₈H₁₈FNOStructural analysis
Molecular Weight283.34 g/molSum of atomic masses
logP (Partition Coeff.)~2.8Analogous fluorophenyl compounds
SolubilityLow in waterHydrophobic aryl groups

The fluorine atom at the para position of the phenyl ring enhances lipophilicity, potentially improving blood-brain barrier penetration .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-(4-fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone likely involves multi-step alkylation and coupling reactions, as demonstrated in analogous compounds .

Step 1: Preparation of 3-(4-Fluorophenyl)pyrrolidine

  • Method: Reductive amination of 4-fluorobenzaldehyde with pyrrolidine precursors, followed by catalytic hydrogenation .

  • Conditions: Pd/C catalyst, H₂ atmosphere, ethanol solvent, 60°C .

Step 2: N-Alkylation with 2-Bromoacetophenone

  • Reaction:

    3-(4-Fluorophenyl)pyrrolidine+2-bromoacetophenoneK₂CO₃, DMFTarget Compound\text{3-(4-Fluorophenyl)pyrrolidine} + \text{2-bromoacetophenone} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
  • Yield: ~65–75% (based on similar alkylations) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Industrial Scalability

Continuous flow reactors could optimize the alkylation step, reducing reaction times from hours to minutes . Patent data suggest that automated systems achieve >90% purity post-crystallization .

Pharmacological Profile

Mechanism of Action

While direct studies are lacking, structural analogs exhibit:

  • Voltage-Gated Sodium Channel Modulation: Pyrrolidine derivatives like those in bind to Site 2 of neuronal sodium channels, inhibiting seizure activity .

  • Neurokinin 1 (NK1) Antagonism: Fluorophenyl-pyrrolidine compounds in block Substance P signaling, suggesting potential anxiolytic or antiemetic applications .

In Vitro Activity

Comparative data from related molecules:

AssayActivity (IC₅₀)Source Compound
Sodium Channel Binding12 µMPyrrolidine-2,5-dione
NK1 Receptor Inhibition0.8 nMPiperidine derivative

The 4-fluorophenyl group may enhance NK1 affinity by 3–5× compared to non-fluorinated analogs .

Comparative Analysis with Structural Analogs

Impact of Fluorine Substitution

Replacing hydrogen with fluorine at the phenyl para position:

  • Increased logP: +0.4 units, improving membrane permeability .

  • Enhanced Metabolic Stability: Reduced CYP450-mediated oxidation .

Role of the Pyrrolidine Ring

  • Conformational Flexibility: Enables adaptation to binding pockets vs. rigid piperidine cores .

  • Reduced Toxicity: Pyrrolidine derivatives in showed lower rotarod toxicity (TD₅₀ = 120 mg/kg) than piperidines (TD₅₀ = 80 mg/kg) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator